[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl] acetonitrile: is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure with an acetonitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light or thermal conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, copper-catalyzed chemoselective synthesis has been reported for similar trifluoromethylated compounds . This method involves the use of copper catalysts and specific ligands to achieve high yields and regioselectivity under mild conditions.
Chemical Reactions Analysis
Types of Reactions
[3’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl] acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.
Scientific Research Applications
[3’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl] acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [3’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl] acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various biochemical pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives
- 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol
Uniqueness
Compared to similar compounds, [3’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl] acetonitrile stands out due to its unique biphenyl structure combined with the trifluoromethyl and acetonitrile groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H10F3N |
---|---|
Molecular Weight |
261.24 g/mol |
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetonitrile |
InChI |
InChI=1S/C15H10F3N/c16-15(17,18)14-3-1-2-13(10-14)12-6-4-11(5-7-12)8-9-19/h1-7,10H,8H2 |
InChI Key |
YUPBUZNBFMWOIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.